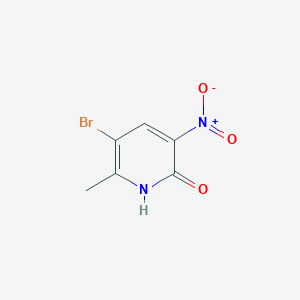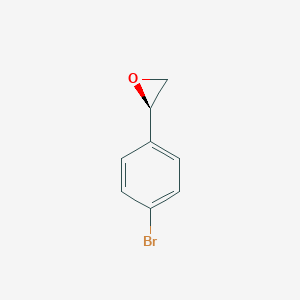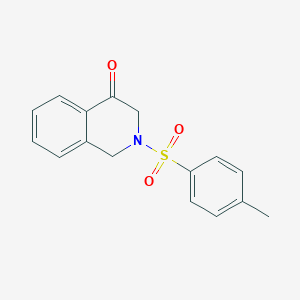
2-tosyl-2,3-dihydroisoquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tosyl-2,3-dihydroisoquinolin-4(1H)-one, commonly known as TDIQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. TDIQ is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one can be achieved through a multi-step reaction pathway involving several key reactions.
Starting Materials
2-methyl-1,2,3,4-tetrahydroisoquinoline, p-toluenesulfonyl chloride, sodium hydride, acetic anhydride, sodium acetate, ethanol
Reaction
Step 1: Protection of the amine group using p-toluenesulfonyl chloride and sodium hydride in ethanol to form 2-tosyl-2,3-dihydroisoquinoline., Step 2: Acetylation of the protected amine group using acetic anhydride and sodium acetate in acetic acid to form 2-acetoxy-2,3-dihydroisoquinoline-1-sulfonate., Step 3: Deprotection of the tosyl group using sodium hydroxide in water to form 2-acetoxy-2,3-dihydroisoquinoline-4(1H)-one., Step 4: Hydrolysis of the acetoxy group using sodium hydroxide in water to form 2-hydroxy-2,3-dihydroisoquinolin-4(1H)-one., Step 5: Cyclization of the hydroxy group using acetic anhydride and sulfuric acid to form 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one.
科学的研究の応用
TDIQ has been widely used in scientific research due to its potential applications in drug discovery and development. TDIQ and its derivatives have been shown to possess various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. TDIQ has also been used as a building block for the synthesis of other biologically active molecules, such as alkaloids and natural products.
作用機序
The mechanism of action of TDIQ is not fully understood, but it is believed to involve the inhibition of various enzymes, including cyclooxygenases and lipoxygenases, which are involved in the inflammatory response. TDIQ has also been shown to inhibit the activity of certain kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
生化学的および生理学的効果
TDIQ has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. TDIQ has been shown to inhibit the production of various inflammatory mediators, such as prostaglandins and leukotrienes, and to suppress the activation of immune cells, such as macrophages and T cells. TDIQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of using TDIQ in lab experiments is its versatility. TDIQ can be synthesized using various methods, and its derivatives can be easily modified to enhance its pharmacological activities. However, one of the main limitations of using TDIQ in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on TDIQ. One area of research is the development of TDIQ derivatives with enhanced pharmacological activities. Another area of research is the elucidation of the mechanism of action of TDIQ and its derivatives. Additionally, the potential use of TDIQ and its derivatives in the treatment of various diseases, such as cancer and viral infections, should be further explored.
特性
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1,3-dihydroisoquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13-4-2-3-5-15(13)16(18)11-17/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYCNZJUBOWCEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tosyl-2,3-dihydroisoquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

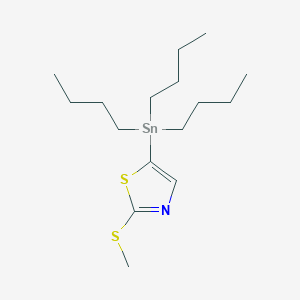
![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)
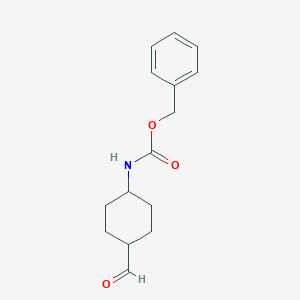
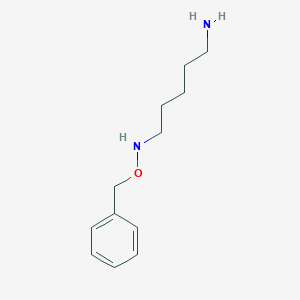
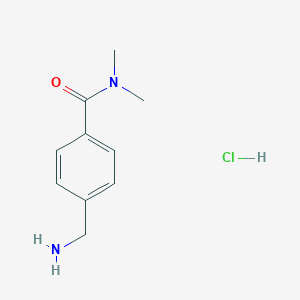
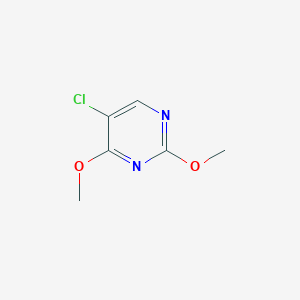
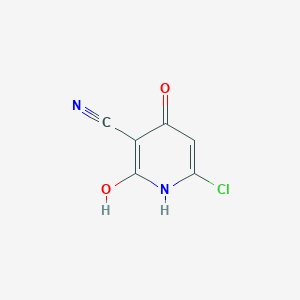
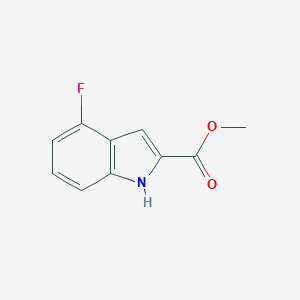
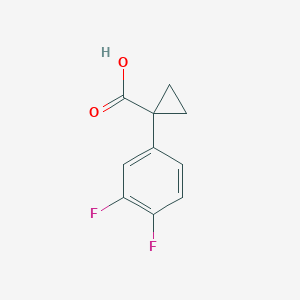
![3',6'-Diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B180066.png)
![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B180067.png)
